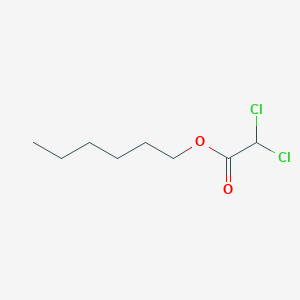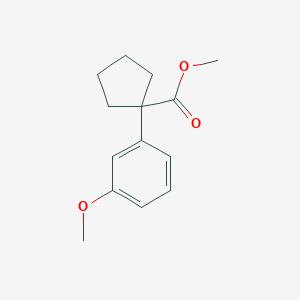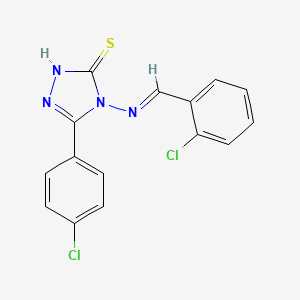
4'-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride is an organic compound known for its vibrant color and complex structure It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-hydroxyquinoline, which is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with acetanilide in an alkaline medium to produce the azo compound.
Reaction Conditions:
Diazotization: 8-hydroxyquinoline + NaNO₂ + HCl → Diazonium salt
Coupling: Diazonium salt + Acetanilide → 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is often purified through recrystallization or chromatography to achieve the required purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and inks.
Wirkmechanismus
The mechanism by which 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride exerts its effects is primarily through its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that can interact with cellular targets. The compound’s ability to form complexes with metal ions also plays a role in its biological activity, affecting various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((8-Hydroxy-5-quinolyl)azo)benzenesulfonic acid
- 4-((8-Hydroxy-5-quinolyl)azo)phenol
- 4-((8-Hydroxy-5-quinolyl)azo)aniline
Uniqueness
Compared to similar compounds, 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride is unique due to its specific functional groups that enhance its solubility and reactivity. The presence of the acetanilide moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H15ClN4O2 |
|---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
N-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H14N4O2.ClH/c1-11(22)19-12-4-6-13(7-5-12)20-21-15-8-9-16(23)17-14(15)3-2-10-18-17;/h2-10,23H,1H3,(H,19,22);1H |
InChI-Schlüssel |
FHMJPVBAIBOEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


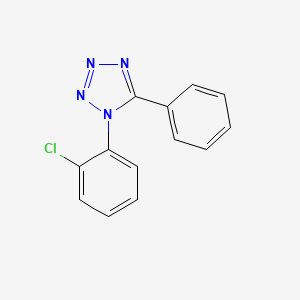
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)

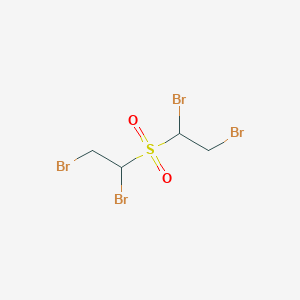

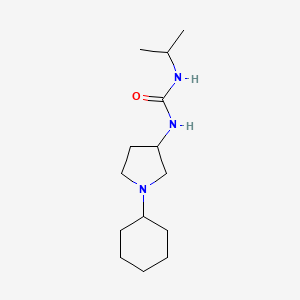


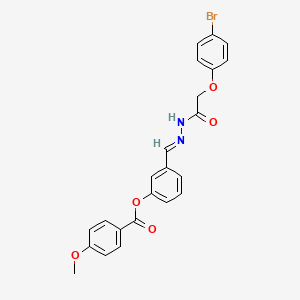
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)
